molecular formula C₂₁H₂₈O₄ B1145221 (11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al CAS No. 105562-12-7

(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al

カタログ番号 B1145221
CAS番号: 105562-12-7
分子量: 344.44
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving “(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al” are not well-documented .

科学的研究の応用

Marker of 21-Hydroxylase Deficiency

Specific Scientific Field

This application falls under the field of Endocrinology and Clinical Biochemistry .

Comprehensive and Detailed Summary of the Application

21-Deoxycortisol is used as a marker of congenital adrenal hyperplasia due to 21-hydroxylase deficiency . This condition is a disorder that results from a decreased ability to produce cortisol, a hormone that helps regulate the body’s response to stress .

Detailed Description of the Methods of Application or Experimental Procedures

The deficiency of the 21-hydroxylase enzyme leads to an excess of 17α-hydroxyprogesterone, a 21-carbon (C21) steroid. This excess is accompanied by the accumulation of other C21 steroids, such as 21-deoxycortisol, which is formed by the 11β-hydroxylation of 17α-hydroxyprogesterone via 11β-hydroxylase (CYP11B1) .

Thorough Summary of the Results or Outcomes Obtained

The build-up of 21-deoxycortisol in patients with congenital adrenal hyperplasia has been described since at least 1955 . Unlike 17α-hydroxyprogesterone, 21-deoxycortisol is not produced in the gonads and is uniquely adrenal-derived. Hence, 21-deoxycortisol is a more specific biomarker of 21-hydroxylase deficiency than is 17α-hydroxyprogesterone .

Biotransformation to Manufacture Pharmaceutical Glucocorticoids

Specific Scientific Field

This application falls under the field of Bioengineering and Pharmaceutical Manufacturing .

Comprehensive and Detailed Summary of the Application

21-Deoxycortisol is a key intermediate in the manufacture of pharmaceutical glucocorticoids . A patent from Japan has realized the production of 21-Deoxycortisol via the biotransformation of 17-hydroxyprogesterone (17-OHP) by purified steroid 11β-hydroxylase CYP11B1 .

Detailed Description of the Methods of Application or Experimental Procedures

In this study, Escherichia coli MG1655 (DE3) was employed as the host cell to construct a biocatalyst by co-expressing heterologous CYP11B1 together with bovine adrenodoxin and adrenodoxin reductase . Through screening CYP11B1s (with mutagenesis at N-terminus) from nine sources, Homo sapiens CYP11B1 mutant (G25R/G46R/L52 M) achieved the highest 21-Deoxycortisol transformation rate .

Thorough Summary of the Results or Outcomes Obtained

After 38-h biotransformation in a shake-flask, the production of 21-Deoxycortisol reached 1.42 g/L with a yield of 52.7%, which is the highest known production of 21-Deoxycortisol .

Newborn Screening for 21-Hydroxylase Deficiency

Specific Scientific Field

This application falls under the field of Clinical Endocrinology and Newborn Screening .

Comprehensive and Detailed Summary of the Application

21-Deoxycortisol, along with other steroid hormones, is used in newborn screening for 21-hydroxylase deficiency . This condition is a disorder that results from a decreased ability to produce cortisol, a hormone that helps regulate the body’s response to stress .

Detailed Description of the Methods of Application or Experimental Procedures

Five steroids (17α-hydroxyprogesterone [17αOHP], 21-deoxycortisol [21DOF], 11-deoxycortisol [11DOF], androstenedione [4AD], and cortisol [F]) were included in the panel of liquid chromatography–tandem mass spectrometry (LC-MS/MS) for newborn screening .

Thorough Summary of the Results or Outcomes Obtained

The use of 21-Deoxycortisol may be beneficial in reducing the rate of false positives in Congenital Adrenal Hyperplasia (CAH) diagnosis when used in concert with other steroid hormones . This may eventually reduce the need for provocative testing to confirm CAH diagnosis .

特性

CAS番号

105562-12-7

製品名

(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al

分子式

C₂₁H₂₈O₄

分子量

344.44

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。